molecular formula C14H12O2S B6320030 4-(3-Methylthiophenyl)benzoic acid CAS No. 282727-23-5

4-(3-Methylthiophenyl)benzoic acid

Cat. No.: B6320030
CAS No.: 282727-23-5
M. Wt: 244.31 g/mol
InChI Key: HVLUWWUXBGIXOW-UHFFFAOYSA-N
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Description

4-(3-Methylthiophenyl)benzoic acid is a versatile chemical compound extensively used in scientific research. Its structure consists of a benzoic acid moiety substituted with a 3-methylthiophenyl group, making it a valuable tool for diverse studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-Methylthiophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Another method involves the use of Grignard reagents, which are organometallic compounds composed of an organic component and a metal. The Grignard reaction allows for the formation of bonds between carbon atoms, and it is crucial to ensure that no water is present during the experiment to avoid protonation of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under acidic conditions using reagents such as potassium permanganate (KMnO4) to form benzoic acids.

    Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the functional groups.

    Substitution: Nucleophilic acyl substitution reactions can be carried out to convert the carboxylic acid group into other functional groups, such as acid chlorides, esters, and amides.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides, and strong acids like HCl or H2SO4 to enhance the reactivity of the carboxylic acid group .

Major Products Formed

The major products formed from these reactions include acid chlorides, esters, and amides, which can be further utilized in various chemical processes and applications.

Scientific Research Applications

4-(3-Methylthiophenyl)benzoic acid is extensively used in scientific research due to its versatile structure and properties. Some of its applications include:

    Chemistry: It serves as a valuable intermediate in organic synthesis and is used in the preparation of various derivatives.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Methylthiophenyl)benzoic acid include:

  • 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid
  • 3-Methyl-4-(3-methylthiophenyl)benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUWWUXBGIXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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